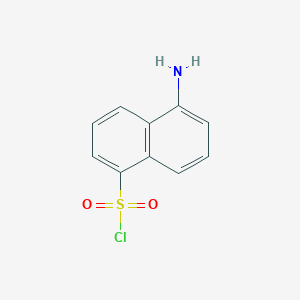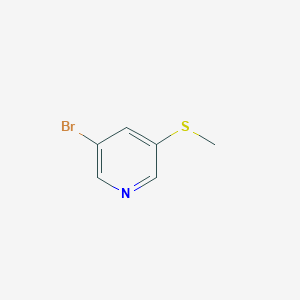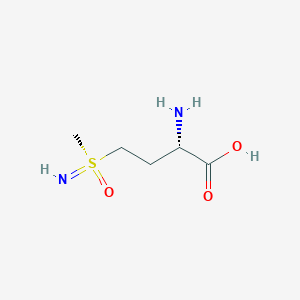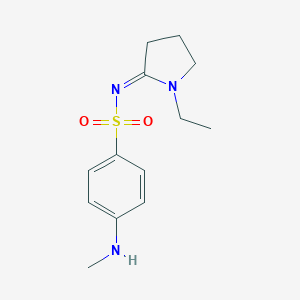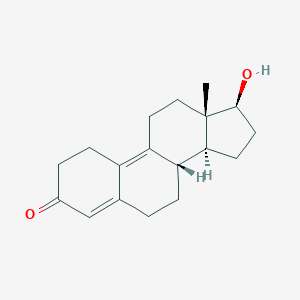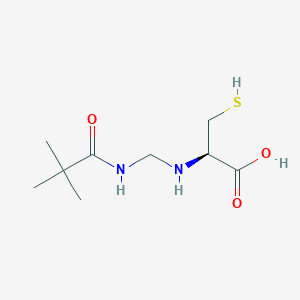
Trimethylacetamidomethylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylacetamidomethylcysteine, also known as TMAO, is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. TMAO is formed in the liver through the oxidation of trimethylamine-N-oxide (TMAO) by flavin-containing monooxygenase 3 (FMO3). TMAO has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions.
作用機序
The exact mechanism of action of Trimethylacetamidomethylcysteine is not fully understood. However, it is believed that Trimethylacetamidomethylcysteine may promote the development of cardiovascular disease by increasing the deposition of cholesterol in the arterial wall and promoting the formation of atherosclerotic plaques. Trimethylacetamidomethylcysteine may also promote inflammation and oxidative stress, both of which are known to contribute to the development of cardiovascular disease.
生化学的および生理学的効果
Trimethylacetamidomethylcysteine has been shown to have a variety of biochemical and physiological effects. Studies have shown that Trimethylacetamidomethylcysteine can alter lipid metabolism, promote inflammation, and increase oxidative stress. Trimethylacetamidomethylcysteine has also been shown to affect the function of various organs, including the liver, kidneys, and heart.
実験室実験の利点と制限
Trimethylacetamidomethylcysteine is a useful tool for studying the pathogenesis of various diseases. It can be used to induce the development of cardiovascular disease and kidney disease in animal models. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments. Trimethylacetamidomethylcysteine is a small molecule that can easily diffuse across cell membranes, which can make it difficult to target specific tissues or organs. Additionally, Trimethylacetamidomethylcysteine can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on Trimethylacetamidomethylcysteine. One area of interest is the development of therapies that target Trimethylacetamidomethylcysteine to prevent the development of cardiovascular disease and kidney disease. Another area of interest is the development of new methods for synthesizing and measuring Trimethylacetamidomethylcysteine. Additionally, further research is needed to fully understand the mechanism of action of Trimethylacetamidomethylcysteine and its effects on various organs and systems in the body.
Conclusion:
In conclusion, Trimethylacetamidomethylcysteine is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. Trimethylacetamidomethylcysteine is synthesized in the liver and has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has a variety of biochemical and physiological effects and is a useful tool for studying the pathogenesis of various diseases. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments, and further research is needed to fully understand its mechanism of action and its effects on the body.
合成法
Trimethylacetamidomethylcysteine can be synthesized in the laboratory using a variety of methods. One common method involves the oxidation of Trimethylacetamidomethylcysteine with hydrogen peroxide or other oxidizing agents. Another method involves the reaction of Trimethylacetamidomethylcysteine with various reagents, such as acetic anhydride or acetyl chloride, to form Trimethylacetamidomethylcysteine derivatives.
科学的研究の応用
Trimethylacetamidomethylcysteine has been the subject of extensive scientific research in recent years. Studies have shown that elevated levels of Trimethylacetamidomethylcysteine in the blood are associated with an increased risk of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has also been shown to be involved in the regulation of lipid metabolism and the immune system.
特性
CAS番号 |
125700-47-2 |
|---|---|
製品名 |
Trimethylacetamidomethylcysteine |
分子式 |
C9H18N2O3S |
分子量 |
234.32 g/mol |
IUPAC名 |
(2R)-2-[(2,2-dimethylpropanoylamino)methylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(14)11-5-10-6(4-15)7(12)13/h6,10,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChIキー |
UBENVAHPSYMDLE-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)C(=O)NCN[C@@H](CS)C(=O)O |
SMILES |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
正規SMILES |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
同義語 |
Cys-Tacm trimethylacetamidomethylcysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



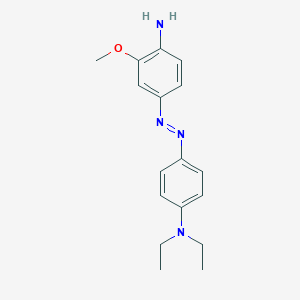
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
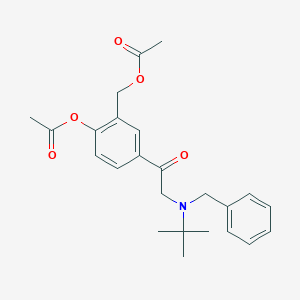
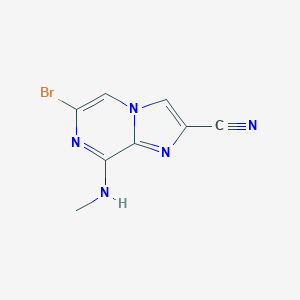
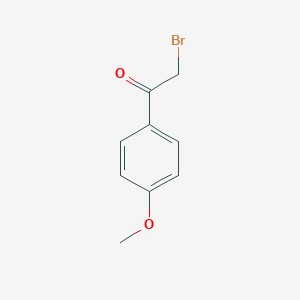
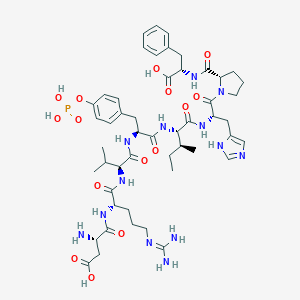
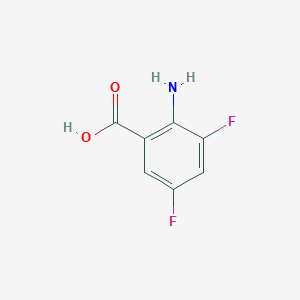
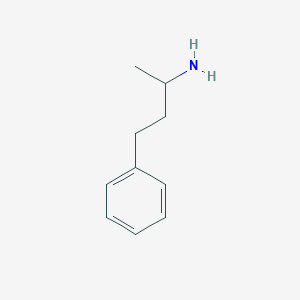
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
